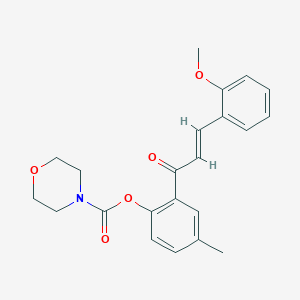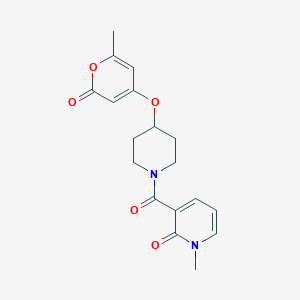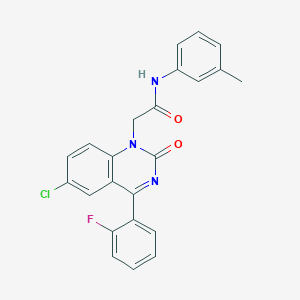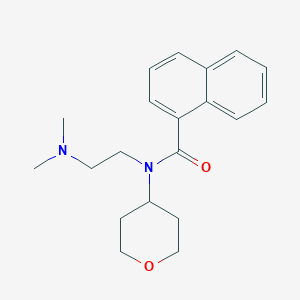
(E)-2-(3-(2-methoxyphenyl)acryloyl)-4-methylphenyl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(3-(2-methoxyphenyl)acryloyl)-4-methylphenyl morpholine-4-carboxylate, also known as MMMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. MMMP belongs to the family of morpholine-based compounds, which have been studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Photopolymerization in Coatings
Copolymers of related compounds, such as 1-(4-morpholinophenyl)-2-benzyl-2-[N-methyl-N-(3-methacryloyloxypropyl)]aminopropan-1-one, have been studied for their potential in ultraviolet-curable pigmented coatings. These copolymers are significant in improving the efficiency of UV-initiated polymerization processes, especially in the presence of pigments like TiO2, which is commonly used in coating formulations (Angiolini et al., 1997).
Polymer-Drug Conjugates
Research into polymer-drug conjugates, involving compounds like N-acryloyl morpholine, has demonstrated the ability to manipulate the kinetics of drug release. These findings are crucial for developing drug delivery systems where controlled release is desired (Pitt & Shah, 1996).
Synthesis of Isoquinoline Derivatives
The synthesis of isoquinoline derivatives, such as 1-methoxyisoquinoline-3-carboxylic acid ester, involves processes that can be related to the properties of (E)-2-(3-(2-methoxyphenyl)acryloyl)-4-methylphenyl morpholine-4-carboxylate. These synthetic methods are pivotal in medicinal chemistry for creating complex molecular structures (Ture et al., 2011).
Photocrosslinking Properties in Polymers
The study of acrylate and methacrylate monomers, including those with the α,β-unsaturated ketone moiety, is essential for understanding photocrosslinking properties in polymers. These findings have implications in the development of materials with specific light-responsive characteristics (Reddy et al., 1998).
Photochemical Addition Reactions
Research into the photochemical addition of compounds like methyl 2-phenyl-3,1-benzoxazepine-5-carboxylate has shown distinct reaction pathways under different conditions. This research provides insights into the stereochemical aspects of reactions involving similar acrylate compounds (Somei et al., 1977).
Copolymerization for Advanced Materials
Studies on the copolymerization of styrene with acrylates, including N-actyloyl morpholine, provide insights into creating advanced materials with specific properties, such as controlled polymerization rates and the formation of block polymers (Appelt & Schmidt-naake, 2004).
Corrosion Inhibition
The synthesis of acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, has been explored for corrosion inhibition in metals like copper. This research is significant for industries where metal longevity and resistance to corrosive environments are crucial (Abu-Rayyan et al., 2022).
Eigenschaften
IUPAC Name |
[2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-methylphenyl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-16-7-10-21(28-22(25)23-11-13-27-14-12-23)18(15-16)19(24)9-8-17-5-3-4-6-20(17)26-2/h3-10,15H,11-14H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNKSVLEGFKXPF-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)N2CCOCC2)C(=O)C=CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)N2CCOCC2)C(=O)/C=C/C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-(2-methoxyphenyl)acryloyl)-4-methylphenyl morpholine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2969835.png)

![ethyl 3-cyano-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2969838.png)
![2-Chloro-1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B2969839.png)
![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2969840.png)
![2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2969841.png)
![10,11-dimethoxy-6-(4-methylphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B2969842.png)

![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]chromen-2-imine](/img/structure/B2969847.png)




